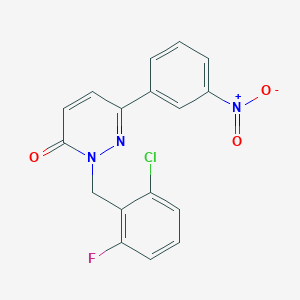
2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has been studied for its potential use in scientific research. The compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Molecular Imaging and Myocardial Perfusion
2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one and its analogs, such as 18F-labeled pyridaben analogs, have been synthesized and evaluated for potential use in myocardial perfusion imaging (MPI) with Positron Emission Tomography (PET). These compounds, due to their high heart uptake and low background uptake, exhibit promising properties for MPI. The tracer with a shorter radiolabeling side chain demonstrated better stability, faster clearance from major organs, and higher heart-to-liver ratio, making it a potential candidate for further development as an MPI agent (Mou et al., 2012).
Synthesis and Characterization of Novel Compounds
The compound has been utilized as a core structure for synthesizing various novel compounds with potential therapeutic applications. Studies have focused on synthesizing novel derivatives and evaluating their biological activities, such as anticancer and antioxidant activities. For instance, a new series of 3(2H)-one pyridazinone derivatives were synthesized with potential antioxidant activity, demonstrating the versatile applicability of this compound in creating new therapeutic agents (Mehvish & Kumar, 2022).
Antimicrobial and Antioxidant Activities
Derivatives of 2-(2-chloro-6-fluorobenzyl)-6-(3-nitrophenyl)pyridazin-3(2H)-one have been explored for their antimicrobial and antioxidant properties. Studies have synthesized and characterized compounds for their activity against various microbial strains and their ability to scavenge free radicals, indicating their potential as antimicrobial and antioxidant agents (Chauhan et al., 2018).
Heterocyclic Chemistry and Material Science
This compound and its derivatives serve as key precursors in the synthesis of complex heterocyclic compounds, which have applications in material science, drug design, and organic chemistry. The ability to form various heterocyclic systems from this compound showcases its versatility in chemical synthesis and the development of new materials with desired properties (Heinisch et al., 1994).
Corrosion Inhibition
Research has also explored the use of pyridazinone derivatives as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit significant inhibition efficiencies, which may be attributed to their electron acceptance abilities, highlighting their potential applications in industrial corrosion protection (Kalai et al., 2020).
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN3O3/c18-14-5-2-6-15(19)13(14)10-21-17(23)8-7-16(20-21)11-3-1-4-12(9-11)22(24)25/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAWXHWIBQAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

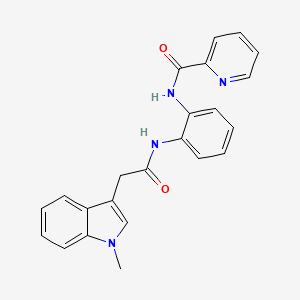
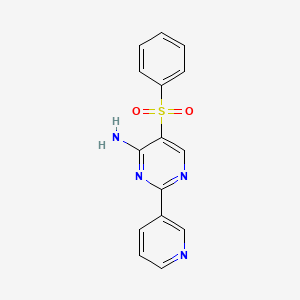
![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)
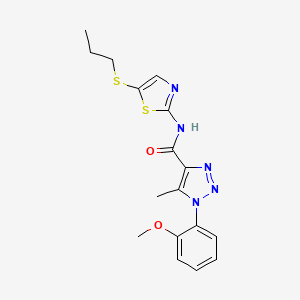
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
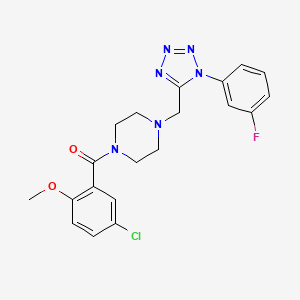
![methyl 2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-N-cyanoaniline](/img/structure/B2756033.png)
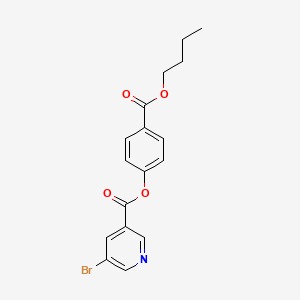
![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)
![1-(4-ethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2756037.png)

